An In-depth Technical Guide to Fmoc-Ile-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Ile-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH, a specialized dipeptide derivative crucial for advancing peptide synthesis and drug development. This document details its role in overcoming synthetic challenges and provides insights into its practical application.
Core Concepts: Structure and Function
Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a dipeptide composed of Isoleucine (Ile) and a modified Threonine (Thr) residue.[1] The key feature of this molecule is the pseudoproline (psi(Me,Me)pro) modification on the threonine residue. This modification involves the formation of a temporary, acid-labile oxazolidine (B1195125) ring from the threonine's side-chain hydroxyl group and its backbone amide nitrogen.[2][3] This cyclic structure introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[3][4]
The primary function of this pseudoproline dipeptide is to disrupt the formation of secondary structures, particularly beta-sheets, which are a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2] By preventing aggregation, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher purity, and better overall yields of the final peptide product.[1][3]
Synonyms: (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, Fmoc-Ile-Thr[Ψ(Me,Me)Pro]-OH[5]
Physicochemical and Technical Properties
A summary of the key quantitative and qualitative properties of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is provided in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 957780-52-8[5] |
| Molecular Formula | C₂₈H₃₄N₂O₆[5] |
| Molecular Weight | 494.59 g/mol [5] |
| Appearance | White to off-white powder[5] |
| Purity | Typically ≥97% (HPLC/TLC) |
| Storage Conditions | Store at ≤ -4 °C[5] |
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent in Fmoc-SPPS.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF, known for its excellent solvating properties, especially for hydrophobic sequences.[6][7] |
| Dichloromethane (DCM) | Limited | Less commonly used for dissolving Fmoc-amino acids but may be used in some washing steps.[6][8] |
Experimental Protocols
Synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH
While commercially available, the synthesis of pseudoproline dipeptides generally follows a two-step process. The following is a representative protocol:
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Dipeptide Formation: Fmoc-Isoleucine is coupled to unprotected L-Threonine using standard solution-phase peptide coupling methods.
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Cyclization to form the Pseudoproline: The resulting dipeptide (Fmoc-Ile-Thr-OH) is then reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the dimethyl-substituted oxazolidine ring of the pseudoproline moiety.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ile-Thr(psi(Me,Me)pro)-OH
This dipeptide is incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. The key advantage is its use in sequences prone to aggregation.
General Fmoc-SPPS Cycle:
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Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like DMF or NMP.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid or peptide is removed with a 20% solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH:
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In a separate vessel, Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
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The activated dipeptide solution is then added to the resin.
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The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion.
-
-
Washing: The resin is washed again with DMF to remove any unreacted reagents.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acid until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The TFA treatment regenerates the native threonine residue.[3][4]
Applications in Research and Drug Development
The primary application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH lies in its ability to enable the synthesis of "difficult" peptides. These are sequences that are often long, hydrophobic, or have a high propensity to aggregate, making their synthesis by standard methods challenging or impossible.
-
Synthesis of Aggregation-Prone Peptides: It has been instrumental in the successful synthesis of peptides known for aggregation, such as amyloid-beta peptides and human amylin.[1]
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Improving Yields and Purity: By preventing aggregation, this dipeptide leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude peptide products, which simplifies subsequent purification steps.[2]
-
Drug Development: In the development of peptide-based therapeutics, the ability to synthesize complex and previously inaccessible sequences opens up new avenues for drug design and discovery.[5] It allows for the creation of novel peptides with potentially improved pharmacological properties.[5]
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Bioconjugation: This compound is also utilized in bioconjugation, where peptides are attached to other molecules to enhance their therapeutic delivery and efficacy.[5]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts behind the utility of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH.
Caption: Logic diagram illustrating how pseudoproline dipeptides prevent aggregation in SPPS.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
